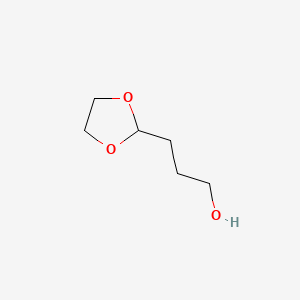

1,3-Dioxolane-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTATNSTZBXLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201005853 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85391-14-6 | |

| Record name | 1,3-Dioxolane-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85391-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085391146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dioxolan-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201005853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolane-2-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXOLANE-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LH9DR522U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxolane-2-propanol: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Dioxolane-2-propanol, a versatile bifunctional molecule. We will delve into its core chemical and physical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, explore its reactivity, and discuss its potential applications as a strategic building block in research and pharmaceutical development.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound (CAS No: 85391-14-6) is a unique organic compound featuring two distinct and orthogonally reactive functional groups: a primary alcohol and a cyclic acetal (dioxolane ring). The dioxolane moiety serves as a stable protecting group for an aldehyde, which can be revealed under specific acidic conditions. This dual functionality makes it a valuable intermediate for multi-step organic synthesis, allowing for selective modification of the alcohol group while the latent aldehyde remains masked. Its structure offers a three-carbon spacer, providing flexibility and precise distancing in the design of more complex molecules, such as pharmaceutical intermediates and specialized polymers.

Molecular Identity and Physicochemical Profile

A clear understanding of a molecule's fundamental properties is the bedrock of its effective application in a laboratory setting. This section outlines the key identifiers and physicochemical characteristics of this compound.

Molecular Structure and Identifiers

The structure consists of a five-membered dioxolane ring connected to a three-carbon chain terminating in a primary hydroxyl group.

Caption: Molecular Structure of 3-(1,3-dioxolan-2-yl)propan-1-ol.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-(1,3-dioxolan-2-yl)propan-1-ol | [1] |

| CAS Number | 85391-14-6 | [1][2] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| InChIKey | UKTATNSTZBXLDE-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The properties listed below are critical for planning reactions, purifications, and storage. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined, a common scenario for specialized reagents.

Table 2: Physicochemical Data

| Property | Value | Notes | Source |

|---|---|---|---|

| Boiling Point | 208.6 ± 15.0 °C | Predicted | [2] |

| Density | 1.079 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 15.14 ± 0.10 | Predicted | [2] |

| LogP | -0.1 | Computed | [1] |

| Appearance | Colorless Liquid | Inferred from related compounds | |

Synthesis and Mechanistic Considerations

The synthesis of 1,3-dioxolanes is a cornerstone reaction in organic chemistry, typically involving the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol.[3][4] The formation of this compound is a classic example of this acetalization, serving as a protective strategy for a bifunctional precursor.

Synthetic Workflow Overview

The most direct synthesis involves the protection of the aldehyde group of a 4-hydroxybutanal precursor using ethylene glycol in the presence of an acid catalyst. The reaction is a reversible equilibrium, and therefore, the removal of water is essential to drive the reaction to completion.

Sources

- 1. This compound | C6H12O3 | CID 11970929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 85391-14-6 CAS MSDS (1,3-dioxolane-2-propan-1-ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

A Technical Guide to 3-(1,3-Dioxolan-2-yl)propan-1-ol: Synthesis, Characterization, and Applications in Drug Development

Abstract

This technical guide provides an in-depth analysis of 3-(1,3-dioxolan-2-yl)propan-1-ol (CAS No: 85391-14-6), a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The common name "1,3-Dioxolane-2-propanol" most accurately corresponds to this structure. The molecule incorporates a primary alcohol for nucleophilic reactions and an acid-labile 1,3-dioxolane group, which serves as a stable protecting group for an aldehyde functionality. This unique combination makes it a valuable building block in the multi-step synthesis of complex chemical entities, including active pharmaceutical ingredients (APIs). This document details its physicochemical properties, provides a robust protocol for its synthesis with mechanistic insights, outlines expected spectroscopic signatures for its characterization, discusses its chemical reactivity, and explores its strategic applications in the field of drug development.

Introduction and Structural Elucidation

3-(1,3-Dioxolan-2-yl)propan-1-ol is a heterocyclic alcohol. Structurally, it consists of a propanol backbone where the terminal aldehyde functionality is protected as a cyclic acetal with ethylene glycol.[1] This protective strategy is fundamental in organic synthesis, allowing for selective reactions on other parts of a molecule—in this case, the primary alcohol—without interference from a highly reactive aldehyde.[2] The dioxolane ring is notably stable under neutral, basic, and many reducing conditions but can be efficiently cleaved under mild acidic conditions to regenerate the parent aldehyde. This controlled reactivity is a cornerstone of its utility in complex synthetic pathways.[3]

Physicochemical and Structural Data

The fundamental properties of 3-(1,3-Dioxolan-2-yl)propan-1-ol are critical for its application in experimental work. The data below has been compiled from authoritative chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 3-(1,3-dioxolan-2-yl)propan-1-ol | [1] |

| CAS Number | 85391-14-6 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| 2D Structure |  | PubChem CID: 11970929 |

| Boiling Point | 201.5°C at 760 mmHg (Predicted) | [4] |

| Density | 1.064 g/cm³ (Predicted) | [4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Mechanistic Rationale

The most direct and logical synthesis of 3-(1,3-dioxolan-2-yl)propan-1-ol involves the selective protection of a bifunctional starting material. The chosen strategy is the acid-catalyzed acetalization of 4-hydroxybutanal with ethylene glycol.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward, single-step conversion.

Caption: Synthetic pathway for 3-(1,3-dioxolan-2-yl)propan-1-ol.

Causality and Experimental Design

The choice of a Dean-Stark apparatus is critical for driving the equilibrium of this reversible reaction towards the product. By continuously removing the water byproduct, Le Châtelier's principle dictates that the formation of the dioxolane ring is favored, ensuring a high yield. Toluene is an ideal solvent as it is immiscible with water and forms an azeotrope, facilitating this removal. A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TsOH), is sufficient to protonate the carbonyl oxygen, activating it for nucleophilic attack by ethylene glycol without causing unwanted side reactions.

Detailed Experimental Protocol

Objective: To synthesize 3-(1,3-dioxolan-2-yl)propan-1-ol via acetal protection.

Materials:

-

4-Hydroxybutanal (1.0 eq)

-

Ethylene glycol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-hydroxybutanal and toluene.

-

Add ethylene glycol (1.2 equivalents) and p-toluenesulfonic acid (0.02 equivalents).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic characteristics based on its functional groups.

-

¹H NMR Spectroscopy:

-

δ ~4.8-5.0 ppm (t, 1H): The acetal proton on C2 of the dioxolane ring, appearing as a triplet due to coupling with the adjacent CH₂ group of the propyl chain.

-

δ ~3.8-4.0 ppm (m, 4H): The four protons of the -OCH₂CH₂O- group in the dioxolane ring.

-

δ ~3.6 ppm (t, 2H): The methylene protons adjacent to the primary alcohol (-CH₂OH).

-

δ ~2.5 ppm (s, 1H): The hydroxyl proton (-OH), which may be broad and is D₂O exchangeable.

-

δ ~1.6-1.8 ppm (m, 4H): The two remaining methylene groups of the propyl chain, which will show complex multiplet splitting.

-

-

¹³C NMR Spectroscopy:

-

δ ~103-104 ppm: The acetal carbon (O-CH-O).

-

δ ~65 ppm: The two equivalent carbons of the ethylene glycol moiety (-OCH₂CH₂O-).

-

δ ~62 ppm: The carbon bearing the hydroxyl group (-CH₂OH).[5]

-

δ ~30-35 ppm: The two other sp³ hybridized carbons of the propyl chain.

-

-

Infrared (IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): Strong O-H stretching vibration from the alcohol.

-

~2850-2950 cm⁻¹ (strong): C-H alkane stretching.

-

~1050-1150 cm⁻¹ (strong): C-O stretching from both the alcohol and the cyclic acetal.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (132.16 m/z) may be observed.

-

Key Fragments: Common fragmentation patterns would include the loss of H₂O (M-18), and cleavage of the propyl chain. A prominent peak at m/z 73 corresponding to the [C₃H₅O₂]⁺ fragment (the dioxolane ring attached to a methylene) is expected.

-

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-(1,3-dioxolan-2-yl)propan-1-ol stems from the orthogonal reactivity of its two functional groups.

Strategic Application Workflow

Caption: Strategic use as a bifunctional synthetic building block.

Role in Medicinal Chemistry

In drug development, constructing molecules with precise architectures is essential. This building block serves as a valuable three-carbon linker with a masked aldehyde.

-

Scaffold Elaboration: The primary alcohol can be used to attach the linker to a larger molecular scaffold via ether or ester linkages. The robust dioxolane group ensures the aldehyde remains inert during these transformations.

-

Late-Stage Functionalization: After building the core of a drug candidate, the dioxolane can be hydrolyzed under mild acidic conditions to unmask the aldehyde. This newly revealed functional group is a powerful handle for late-stage modifications, such as introducing amine-containing pharmacophores via reductive amination or extending carbon chains using Wittig-type reactions.

-

Modulators of Multidrug Resistance: Dioxolane-containing structures have been synthesized and investigated as effective modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology.[6] While not this exact molecule, its structural motif is relevant to this area of research.

-

Pharmaceutical Intermediates: The broader class of 1,3-dioxolanes are established as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(1,3-dioxolan-2-yl)propan-1-ol is not widely available, a hazard assessment can be made based on its constituent functional groups: a primary alcohol and a cyclic ether (dioxolane).

-

General Hazards: Expected to be an eye irritant and may cause skin irritation upon prolonged contact. Inhalation of vapors may cause respiratory tract irritation.[7] The parent compound, 1,3-dioxolane, is a highly flammable liquid.[8]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(1,3-Dioxolan-2-yl)propan-1-ol is a highly valuable and versatile building block for synthetic chemists. Its utility is defined by the presence of two distinct functional groups with orthogonal reactivity: a primary alcohol amenable to a wide range of transformations and a stable, yet easily removable, protecting group for a terminal aldehyde. This structure provides a reliable strategic advantage in the rational design and synthesis of complex molecules, particularly within the demanding context of pharmaceutical research and drug development. Proper understanding of its synthesis, characterization, and reactivity allows researchers to effectively incorporate this powerful tool into their synthetic programs.

References

Sources

- 1. This compound | C6H12O3 | CID 11970929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 4. lookchem.com [lookchem.com]

- 5. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

A Spectroscopic Guide to 3-(1,3-dioxolan-2-yl)propan-1-ol: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-(1,3-dioxolan-2-yl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive yet comprehensive examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this bifunctional molecule. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

3-(1,3-dioxolan-2-yl)propan-1-ol is a valuable building block in organic synthesis, possessing both a primary alcohol and a cyclic acetal (dioxolane) functional group. This unique combination allows for selective chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide will detail the expected spectroscopic data and provide the rationale for their interpretation, grounded in fundamental principles of spectroscopy.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of 3-(1,3-dioxolan-2-yl)propan-1-ol.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 3-(1,3-dioxolan-2-yl)propan-1-ol, the IR spectrum is expected to be dominated by the characteristic absorptions of the alcohol and the cyclic ether (acetal) functionalities.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500–3200 | O-H (Alcohol) | Stretching, H-bonded | Strong, Broad |

| 2960–2850 | C-H (Alkyl) | Stretching | Medium to Strong |

| 1140–1070 | C-O (Acetal) | Stretching | Strong |

| 1050 | C-O (Alcohol) | Stretching | Medium to Strong |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the region of 3500-3200 cm⁻¹[1][2]. This is the hallmark of the O-H stretching vibration of an alcohol, with the broadening resulting from intermolecular hydrogen bonding[3][4]. The presence of this band is a definitive indicator of the hydroxyl group.

The C-H stretching vibrations of the alkyl backbone will appear as medium to strong absorptions between 2960 and 2850 cm⁻¹[4][5].

Crucially, the spectrum will also exhibit strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the C-O stretches of the cyclic acetal (dioxolane ring) will likely appear at slightly higher wavenumbers, in the 1140-1070 cm⁻¹ range[5]. The intensity of these bands provides strong evidence for the presence of both the alcohol and the acetal functional groups.

Experimental Protocol: Acquiring a Neat IR Spectrum

For a liquid sample such as 3-(1,3-dioxolan-2-yl)propan-1-ol, a neat spectrum is typically acquired.

-

Sample Preparation: A single drop of the neat liquid is placed on the surface of one salt plate (e.g., NaCl or KBr)[6][7]. A second salt plate is carefully placed on top to create a thin liquid film[6][8].

-

Instrument Setup: The salt plates are placed in the spectrometer's sample holder.

-

Background Scan: A background spectrum of the empty instrument is recorded to subtract the atmospheric contributions (CO₂ and H₂O)[9].

-

Sample Scan: The spectrum of the sample is then recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on OH | 1.0 - 5.0 | Singlet (broad) | - | 1H |

| H on C1 | 3.6 - 3.8 | Triplet | ~6-7 | 2H |

| H on C2 | 1.6 - 1.8 | Quintet | ~6-7 | 2H |

| H on C3 | 1.8 - 2.0 | Quartet | ~6-7 | 2H |

| H on C of acetal | 4.8 - 5.0 | Triplet | ~4-5 | 1H |

| H on O-CH₂-CH₂-O | 3.8 - 4.0 | Multiplet | - | 4H |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(1,3-dioxolan-2-yl)propan-1-ol will exhibit several distinct signals:

-

Hydroxyl Proton (OH): A broad singlet is expected for the hydroxyl proton, typically in the range of 1.0-5.0 ppm[10]. Its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding. This peak will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons[11].

-

Protons on C1 (-CH₂OH): The two protons on the carbon adjacent to the hydroxyl group are expected to resonate as a triplet in the 3.6-3.8 ppm region due to coupling with the two protons on C2[10][12]. The electronegative oxygen atom deshields these protons, shifting them downfield.

-

Protons on C2 (-CH₂-): The protons on the central methylene group of the propyl chain will appear as a quintet (or a multiplet) around 1.6-1.8 ppm, as they are coupled to the protons on both C1 and C3.

-

Protons on C3 (-CH₂-acetal): These protons, adjacent to the dioxolane ring, are expected to be a quartet around 1.8-2.0 ppm, being coupled to the protons on C2 and the single proton on the acetal carbon.

-

Acetal Proton (O-CH-O): The single proton on the carbon of the dioxolane ring attached to the propyl chain will appear as a triplet at approximately 4.8-5.0 ppm. This downfield shift is due to the two adjacent electronegative oxygen atoms.

-

Dioxolane Ring Protons (-O-CH₂-CH₂-O-): The four protons of the ethylene glycol unit of the dioxolane ring will likely appear as a multiplet in the 3.8-4.0 ppm region[13][14].

Caption: Predicted ¹H NMR chemical shifts for 3-(1,3-dioxolan-2-yl)propan-1-ol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 60-65 |

| C2 (-CH₂-) | 25-30 |

| C3 (-CH₂-acetal) | 30-35 |

| Acetal Carbon (O-CH-O) | 100-105 |

| Dioxolane Ring Carbons (-O-CH₂-CH₂-O-) | 65-70 |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals:

-

C1 (-CH₂OH): The carbon bearing the hydroxyl group will be found in the 60-65 ppm range, shifted downfield by the electronegative oxygen[10][15].

-

C2 and C3: The other two methylene carbons of the propyl chain will resonate in the typical aliphatic region, with C2 expected around 25-30 ppm and C3 slightly further downfield at 30-35 ppm due to the proximity of the dioxolane ring.

-

Acetal Carbon (O-CH-O): The carbon of the acetal group is highly deshielded by two oxygen atoms and will appear significantly downfield, in the 100-105 ppm region[15]. This is a key diagnostic peak for the dioxolane functionality.

-

Dioxolane Ring Carbons (-O-CH₂-CH₂-O-): The two equivalent carbons of the ethylene glycol portion of the dioxolane ring will give a single peak in the 65-70 ppm range[16][17].

Experimental Protocol: ¹H and ¹³C NMR Sample Preparation

-

Sample Preparation: For a ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial[18]. For a ¹³C NMR spectrum, a more concentrated solution of 50-100 mg is preferable[18][19].

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, using the deuterium lock signal from the solvent[18].

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this type of molecule.

Predicted Fragmentation Pattern (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 132 (for C₆H₁₂O₃) may be weak or absent, as is common for alcohols[20][21][22].

-

Loss of Water (M-18): A peak at m/z = 114, corresponding to the loss of a water molecule from the alcohol, is expected[20][21].

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the hydroxyl group is a characteristic fragmentation pathway for primary alcohols, leading to the formation of a resonance-stabilized cation. This would result in a prominent peak at m/z = 31 ([CH₂OH]⁺)[20][21].

-

Dioxolane Ring Fragmentation: The dioxolane ring can also undergo fragmentation. A common fragmentation for acetals is the loss of an alkoxy group. In this case, cleavage within the propyl chain could lead to fragments containing the dioxolane ring. For example, a fragment at m/z = 73 corresponding to [C₃H₅O₂]⁺ (the dioxolanylmethyl cation) is plausible.

Caption: Predicted major fragmentation pathways for 3-(1,3-dioxolan-2-yl)propan-1-ol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[23][24][25]. This ejects an electron from the molecule, forming a radical cation (the molecular ion).

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals[25][26].

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic analysis of 3-(1,3-dioxolan-2-yl)propan-1-ol is a clear illustration of how different analytical techniques provide complementary information for unambiguous structure elucidation. The IR spectrum confirms the presence of the key alcohol and acetal functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and proton environments, allowing for the complete assignment of the molecular structure. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This guide serves as a comprehensive reference for the predicted spectroscopic data and interpretation of this versatile synthetic building block.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation... Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of... Retrieved January 17, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 17, 2026, from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved January 17, 2026, from [Link]

-

Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 17, 2026, from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved January 17, 2026, from [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 1,3-Dioxolane. Retrieved January 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved January 17, 2026, from [Link]

-

YouTube. (2025, August 11). Mass Spectrometry of Alcohols. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 17, 2026, from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 17, 2026, from [Link]

-

YouTube. (2020, July 18). How To Obtain A Neat IR Spectrum. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 17, 2026, from [Link]

-

Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved January 17, 2026, from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved January 17, 2026, from [Link]

-

KAUST Repository. (2023, January 25). High-temperature mid-IR absorption and reaction kinetics of 2-methyl-1,3-dioxolane. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane. Retrieved January 17, 2026, from [Link]

-

SlideShare. (n.d.). ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. Retrieved January 17, 2026, from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.pdf. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 17, 2026, from [Link]

-

University of Warsaw. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane. Retrieved January 17, 2026, from [Link]

-

YouTube. (2021, September 27). IR of a Liquid. Retrieved January 17, 2026, from [Link]

-

AIP Publishing. (n.d.). Far‐Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3‐Dioxolane. The Journal of Chemical Physics. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 17, 2026, from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 17, 2026, from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved January 17, 2026, from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 17, 2026, from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ursinus.edu [ursinus.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Alcohols | OpenOChem Learn [learn.openochem.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 13. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. 1,3-Dioxolane(646-06-0) 13C NMR spectrum [chemicalbook.com]

- 17. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. scribd.com [scribd.com]

- 20. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 21. GCMS Section 6.10 [people.whitman.edu]

- 22. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Molecular structure of 1,3-Dioxolane-2-propanol

An In-Depth Technical Guide to the Molecular Structure of 1,3-Dioxolane-2-propanol

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 85391-14-6), a heterocyclic compound of significant interest in synthetic chemistry and drug development. The 1,3-dioxolane moiety serves as a crucial pharmacophore and a versatile protecting group, making a thorough understanding of its derivatives essential for researchers. This document delineates the molecule's core structure, stereochemical nuances, conformational dynamics, and characteristic spectroscopic signatures. Furthermore, it outlines established synthetic pathways and explores the chemical reactivity that underpins its utility in complex molecular design. The content herein is structured to provide field-proven insights and self-validating protocols for professionals in chemical research and pharmaceutical sciences.

Core Molecular Structure & Identification

This compound is a bifunctional organic molecule featuring a five-membered heterocyclic acetal ring linked to a primary alcohol via a propyl chain. The core scaffold, the 1,3-dioxolane ring, is derived from the protection of an aldehyde with ethylene glycol. This structural motif is prevalent in numerous biologically active compounds and is a cornerstone in the strategic protection of carbonyl groups during multi-step synthesis.[1]

IUPAC Nomenclature and CAS Registry

-

Preferred IUPAC Name: 3-(1,3-Dioxolan-2-yl)propan-1-ol[2]

-

CAS Number: 85391-14-6[2]

-

Other Synonyms: this compound, 3-(1,3-Dioxolan-2-yl)-1-propanol[2]

Formula, Molecular Weight, and Elemental Composition

The fundamental properties of the molecule are summarized below, derived from its chemical formula.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem[2] |

| Molar Mass | 132.16 g/mol | PubChem[2] |

| Exact Mass | 132.078644 u | PubChem[2] |

| Elemental Composition | C: 54.53%, H: 9.15%, O: 36.32% | Calculated |

Structural Representation

The 2D structure of this compound clearly shows the connectivity of the dioxolane ring and the propanol side chain. The carbon atom at the 2-position of the ring is the acetal carbon and is a stereocenter.

Stereochemistry and Conformational Analysis

A nuanced understanding of the three-dimensional structure of this compound is critical for its application in stereoselective synthesis and drug design.

Chirality

The carbon atom at the C2 position of the 1,3-dioxolane ring is sp³-hybridized and bonded to four different groups: a hydrogen atom, the two oxygen atoms of the ring (O1 and O3), and the propanol side chain. Consequently, C2 is a chiral center , and the molecule can exist as a pair of enantiomers: (R)-3-(1,3-dioxolan-2-yl)propan-1-ol and (S)-3-(1,3-dioxolan-2-yl)propan-1-ol.

The synthesis of specific enantiomers requires either chiral starting materials or asymmetric catalytic methods. The separation and preparation of single stereoisomers of dioxolane derivatives are crucial for pharmaceutical applications where only one enantiomer typically exhibits the desired biological activity.

Ring Conformation

Contrary to a planar depiction, the five-membered 1,3-dioxolane ring is puckered to alleviate torsional strain. It predominantly exists in two low-energy conformations: the envelope (Cₛ symmetry) , where one atom is out of the plane of the other four, and the twist (C₂ symmetry) , where two atoms are displaced on opposite sides of a plane defined by the other three. These conformers rapidly interconvert at room temperature. The specific conformation can be influenced by the nature and stereochemistry of substituents on the ring.

Caption: Relationship between racemic mixture, enantiomers, and ring conformation.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the propanol chain and the dioxolane ring.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.90 | Triplet (t) | 1H | H-2 (acetal proton) | Acetal protons are deshielded by two oxygens. Coupled to the adjacent CH₂ group of the side chain. |

| ~3.95 - 3.85 | Multiplet (m) | 4H | H-4, H-5 (ring CH₂) | Protons on the dioxolane ring, typically appearing as a complex multiplet.[3][4] |

| ~3.65 | Triplet (t) | 2H | -CH₂-OH (propanol) | Methylene group attached to the hydroxyl, deshielded by oxygen. |

| ~2.50 (variable) | Broad Singlet | 1H | -OH | Hydroxyl proton signal is often broad and its shift is concentration/solvent dependent. |

| ~1.80 | Multiplet (m) | 2H | -CH₂- (propyl, α to ring) | Methylene group adjacent to the acetal carbon. |

| ~1.65 | Multiplet (m) | 2H | -CH₂- (propyl, β to ring) | Central methylene group of the propanol chain. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum will confirm the presence of six unique carbon environments.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~104.0 | C-2 (acetal carbon) | Acetal carbons are highly deshielded, appearing significantly downfield.[2] |

| ~65.0 | C-4, C-5 (ring CH₂) | Equivalent carbons of the ethylene glycol fragment in the dioxolane ring.[4][5] |

| ~62.0 | -CH₂-OH (propanol) | Carbon bearing the hydroxyl group. |

| ~34.0 | -CH₂- (propyl, α to ring) | Carbon adjacent to the dioxolane ring. |

| ~28.0 | -CH₂- (propyl, β to ring) | Central carbon of the three-carbon chain. |

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by absorptions from the O-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) | Characteristic broad absorption for a hydrogen-bonded hydroxyl group. |

| 2950 - 2850 | Strong | C-H stretch (alkane) | Aliphatic C-H stretches from the propanol chain and dioxolane ring. |

| 1140 - 1050 | Strong | C-O stretch (acetal, alcohol) | A complex and strong band region characteristic of cyclic ethers and primary alcohols.[6] |

Predicted Mass Spectrum (EI)

Electron ionization would likely lead to fragmentation of the dioxolane ring and the side chain.

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 132.

-

Key Fragments:

-

m/z = 73: A characteristic fragment for 2-substituted dioxolanes, corresponding to [C₃H₅O₂]⁺.[7][8]

-

m/z = 59: Loss of the dioxolane ring, corresponding to the [CH₂(CH₂)₂OH]⁺ fragment.

-

m/z = 45: A common fragment from oxygen-containing compounds, possibly [C₂H₅O]⁺.

-

M-18: Loss of water from the alcohol.

-

M-31: Loss of •CH₂OH.

-

Synthesis and Chemical Reactivity

The synthesis of this compound leverages fundamental reactions in organic chemistry, and its reactivity profile is dictated by its two primary functional groups.

Retrosynthetic Analysis and Synthetic Route

The most direct synthesis involves the acid-catalyzed acetalization of 3-hydroxypropanal with ethylene glycol. The 1,3-dioxolane ring serves to protect the aldehyde functionality.

Sources

- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 4. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Propyl-1,3-dioxolane | C6H12O2 | CID 179832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Dioxolane, 2-propyl- [webbook.nist.gov]

Starting materials for 3-(1,3-dioxolan-2-yl)propan-1-ol synthesis

An In-depth Technical Guide to the Synthesis of 3-(1,3-Dioxolan-2-yl)propan-1-ol: A Survey of Starting Materials and Synthetic Strategies

Introduction

3-(1,3-Dioxolan-2-yl)propan-1-ol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block in the preparation of more complex chemical entities. Its structure incorporates a primary alcohol, which can undergo a variety of transformations, and a protected aldehyde in the form of a cyclic acetal (dioxolane). This protected aldehyde is stable to a range of reaction conditions under which a free aldehyde would react, such as with nucleophiles or reducing agents. The ability to selectively unmask the aldehyde under acidic conditions makes this compound a useful three-carbon synthon in pharmaceutical and fine chemical synthesis. This guide provides an in-depth analysis of the common starting materials and synthetic routes for the preparation of 3-(1,3-dioxolan-2-yl)propan-1-ol, with a focus on the underlying chemical principles and practical considerations for laboratory and process scale-up.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals several logical disconnections, highlighting the potential starting materials and corresponding synthetic strategies. The two primary functional groups, the primary alcohol and the dioxolane, are the key points for disconnection.

Caption: Retrosynthetic analysis of 3-(1,3-dioxolan-2-yl)propan-1-ol.

This analysis leads to three primary synthetic approaches:

-

Selective Protection of a Precursor with Existing Hydroxyl and Aldehyde Groups : This involves starting with a molecule that already contains the three-carbon backbone with a hydroxyl group at one end and an aldehyde at the other, followed by the selective protection of the aldehyde.

-

Reduction of a Precursor with a Protected Aldehyde and an Oxidized Functional Group : This strategy begins with a molecule where the aldehyde is already protected as a dioxolane, and another functional group, such as a carboxylic acid or an ester, is at the position of the desired alcohol. This functional group is then reduced to the primary alcohol.

-

Carbon-Carbon Bond Formation to Construct the Backbone : A classic approach like the malonic ester synthesis can be employed to build the carbon chain, incorporating the protected aldehyde moiety.

Strategy 1: Synthesis from Acrolein via 3-Hydroxypropanal

This is a common and economically viable route, particularly for larger-scale synthesis, as it starts from the readily available and inexpensive feedstock, acrolein.

Step 1: Hydration of Acrolein to 3-Hydroxypropanal

The first step is the hydration of acrolein to produce 3-hydroxypropanal. This reaction must be carefully controlled to avoid polymerization of acrolein and the formation of byproducts. The reaction is typically carried out in the presence of an acid catalyst.[1][2]

Mechanism: The acid catalyst protonates the carbonyl oxygen of acrolein, activating the α,β-unsaturated system towards nucleophilic attack by water at the β-carbon. Tautomerization of the resulting enol yields 3-hydroxypropanal.

Experimental Protocol:

-

A mixture of acrolein and water (typically in a weight ratio of 1:3 to 1:10) is prepared.[1]

-

The mixture is passed through a column packed with a solid acid catalyst, such as a strongly acidic ion-exchange resin.

-

The reaction is maintained at a temperature between 40°C and 90°C.[1] Temperatures below this range lead to slow reaction rates, while higher temperatures can decrease selectivity and damage the resin.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The resulting aqueous solution of 3-hydroxypropanal is typically used directly in the next step without extensive purification.

Step 2: Selective Acetalization of 3-Hydroxypropanal

The crude 3-hydroxypropanal from the previous step is then reacted with ethylene glycol to selectively protect the aldehyde functional group as a 1,3-dioxolane. The primary alcohol does not typically react under these conditions. An acid catalyst is required for this transformation.[3]

Mechanism: The reaction proceeds via the acid-catalyzed formation of a hemiacetal from the aldehyde and one equivalent of ethylene glycol, followed by the elimination of water and intramolecular cyclization with the second hydroxyl group of the ethylene glycol to form the stable five-membered dioxolane ring.[3]

Caption: Acetalization workflow of 3-hydroxypropanal.

Experimental Protocol:

-

To the aqueous solution of 3-hydroxypropanal, add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.[3][4]

-

After completion of the reaction (monitored by TLC or GC), the mixture is cooled to room temperature.

-

The acid catalyst is neutralized with a weak base, such as sodium bicarbonate solution.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 3-(1,3-dioxolan-2-yl)propan-1-ol.

Strategy 2: Reduction of 3-(1,3-Dioxolan-2-yl)propanoic Acid or its Esters

This approach is advantageous when the corresponding carboxylic acid or ester is commercially available or easily synthesized. The reduction of the carboxylic acid or ester to the primary alcohol is a robust and high-yielding transformation.

Starting Materials:

Reducing Agents: A strong reducing agent is required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of both carboxylic acids and esters. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce esters under certain conditions, often with the use of an additive.

Table 1: Comparison of Reducing Agents

| Reducing Agent | Substrate | Typical Solvent | Temperature | Work-up | Notes |

| LiAlH₄ | Carboxylic Acid/Ester | Anhydrous THF or Diethyl Ether | 0°C to reflux | Careful quenching with water and/or aqueous acid/base | Highly reactive, pyrophoric, requires anhydrous conditions. |

| NaBH₄ | Ester | Methanol or Ethanol | Room temperature to reflux | Acidic or neutral | Safer and easier to handle than LiAlH₄, but less reactive. |

Experimental Protocol (using LiAlH₄):

-

A solution of 3-(1,3-dioxolan-2-yl)propanoic acid or its ester in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (typically 1.5-2.0 equivalents for the acid, 1.0-1.5 for the ester) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched at 0°C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with THF or ethyl acetate.

-

The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography.

Strategy 3: Malonic Ester Synthesis

The malonic ester synthesis provides a classic and versatile method for the construction of the carbon skeleton.[8][9] This route involves the alkylation of diethyl malonate with a suitable electrophile containing the dioxolane moiety, followed by hydrolysis and decarboxylation to give 3-(1,3-dioxolan-2-yl)propanoic acid, which is then reduced as described in Strategy 2.

Step 1: Alkylation of Diethyl Malonate

The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate.[10] This enolate is a potent nucleophile that can react with an alkyl halide in an Sₙ2 reaction. The required electrophile is 2-(2-bromoethyl)-1,3-dioxolane.

Experimental Protocol:

-

Sodium metal is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.

-

After stirring for a short period to ensure complete formation of the enolate, 2-(2-bromoethyl)-1,3-dioxolane is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by TLC or GC.

-

After the reaction is complete, the ethanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated to give the crude alkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

The resulting diethyl 2-(2-(1,3-dioxolan-2-yl)ethyl)malonate is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield 3-(1,3-dioxolan-2-yl)propanoic acid.[11]

Experimental Protocol:

-

The crude alkylated malonic ester is heated to reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to saponify the ester groups.

-

After hydrolysis is complete, the solution is cooled and acidified with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is ~1-2.

-

The acidified mixture is then heated to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide gas.

-

The resulting 3-(1,3-dioxolan-2-yl)propanoic acid is extracted with an organic solvent, dried, and concentrated.

The resulting carboxylic acid is then reduced to the target alcohol, 3-(1,3-dioxolan-2-yl)propan-1-ol, as detailed in Strategy 2.

Conclusion

The synthesis of 3-(1,3-dioxolan-2-yl)propan-1-ol can be accomplished through several reliable synthetic routes, each with its own advantages and disadvantages. The choice of the most suitable starting material and strategy will depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the desired purity of the final product. The route starting from acrolein is often preferred for large-scale industrial production due to the low cost of the starting material. For laboratory-scale synthesis, the reduction of commercially available 3-(1,3-dioxolan-2-yl)propanoic acid or its esters offers a more direct and often higher-yielding approach. The malonic ester synthesis, while longer, provides a classic and robust method for constructing the carbon framework and is a valuable tool in the synthetic chemist's arsenal.

References

-

SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. Revues Scientifiques Marocaines. Available at: [Link]

-

3-(1,3-Dioxolan-2-yl)propanal - LookChem. LookChem. Available at: [Link]

-

Malonic ester synthesis - Grokipedia. Grokipedia. Available at: [Link]

-

A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. - ResearchGate. ResearchGate. Available at: [Link]

-

Acetal Protecting Group & Mechanism – - Total Synthesis. Total Synthesis. Available at: [Link]

-

Protecting Diols - YouTube. YouTube. Available at: [Link]

-

17.8: Acetals as Protecting Groups - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Malonic ester synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

Enantioselective synthesis of 1-(1,3-dioxolan-2-yl)-3-pentanol from 3-(1,3-dioxolan-2-yl)-propanal by catalytic ethylation † Dedicated to Wilhelm Schuler on the occasion of his 85th birthday. - ResearchGate. ResearchGate. Available at: [Link]

-

Malonic Synthesis | NROChemistry. NROChemistry. Available at: [Link]

-

Malonic Ester Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. Available at: [Link]

-

Malonic Ester Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

- US5256827A - Process for making 3-hydroxypropanal and 1,3-propanediol - Google Patents. Google Patents.

-

Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - MDPI. MDPI. Available at: [Link]

- US6284930B1 - Process for the preparation of 3-hydroxypropanal - Google Patents. Google Patents.

-

3-(1,3-Dioxolan-2-yl)propanal | CAS#:82962-18-3 | Chemsrc. Chemsrc. Available at: [Link]

-

1,3-Dioxolane-2-propanoic acid, 2-methyl-, ethyl ester | SIELC Technologies. SIELC Technologies. Available at: [Link]

-

In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - MDPI. MDPI. Available at: [Link]

- EP2535322A1 - Process for synthesis of acrolein - Google Patents. Google Patents.

- US5364987A - Process for the preparation of 1,3-propanediol - Google Patents. Google Patents.

-

3-(1,3-Dioxolan-2-yl)propanoic acid | C6H10O4 | CID 13030227 - PubChem. PubChem. Available at: [Link]

Sources

- 1. US6284930B1 - Process for the preparation of 3-hydroxypropanal - Google Patents [patents.google.com]

- 2. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biosynth.com [biosynth.com]

- 6. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]

- 7. 3-(1,3-Dioxolan-2-yl)propanoic acid | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Malonic Synthesis | NROChemistry [nrochemistry.com]

The Sentinel of the Carbonyl: An In-depth Technical Guide to Acetal Protecting Groups in Organic Synthesis

In the intricate chess game of multi-step organic synthesis, where every move must be calculated and precise, the strategic protection and deprotection of functional groups is a paramount concern. Among the arsenal of tactics available to the synthetic chemist, the use of acetal protecting groups to shield the reactivity of aldehydes and ketones stands as a time-honored and versatile strategy. This guide provides an in-depth exploration of the core principles, mechanisms, and practical applications of acetal protecting groups, tailored for researchers, scientists, and drug development professionals who navigate the complexities of molecular construction.

Part 1: The Strategic Imperative of Carbonyl Protection

The Challenge of Chemoselectivity in Complex Synthesis

The journey to construct complex molecules, particularly in the realms of natural product synthesis and drug discovery, is rarely a linear path. It is a landscape fraught with the potential for unwanted side reactions, where a reagent intended for one functional group may indiscriminately attack another. This challenge of chemoselectivity necessitates the use of "protecting groups" – molecular sentinels that temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions. Once the desired transformation elsewhere in the molecule is complete, the protecting group is removed, unveiling the original functionality unscathed. A good protecting group strategy is defined by three key tenets: the group must be easy to install, stable to the reaction conditions it is meant to endure, and easy to remove with high yield when its protective duty is done.[1]

Introduction to Acetal Protecting Groups

Acetal protecting groups are the workhorses for the temporary masking of aldehydes and ketones.[2][3] They are geminal-diether derivatives formed by the reaction of a carbonyl compound with two equivalents of an alcohol.[4] The resulting acetal is characterized by its stability in neutral to strongly basic environments, making it an effective shield against a wide array of nucleophilic reagents, such as Grignard reagents, organolithiums, and metal hydrides.[5][6]

Part 2: The Chemistry of Acetal Protecting Groups: Formation, Stability, and Cleavage

Mechanism of Acetal Formation

The formation of an acetal is an acid-catalyzed process that proceeds through a hemiacetal intermediate.[7] The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by an alcohol molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule generate a resonance-stabilized oxonium ion. A second alcohol molecule then attacks this electrophilic species, and a final deprotonation step yields the stable acetal. The entire process is a series of reversible equilibria.[8] To drive the reaction towards the formation of the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[9]

Common Types of Acetal Protecting Groups

A variety of alcohols can be employed to form acetals, leading to a range of protecting groups with differing stabilities and steric properties.

-

Acyclic Acetals: Formed from simple alcohols like methanol or ethanol, yielding dimethyl acetals and diethyl acetals, respectively. These are generally less stable than their cyclic counterparts.[8]

-

Cyclic Acetals: Formed from diols, with ethylene glycol (forming a 1,3-dioxolane) and 1,3-propanediol (forming a 1,3-dioxane) being the most common. The formation of these five- and six-membered rings is entropically favored over the intermolecular reaction of two separate alcohol molecules, often leading to higher yields and increased stability.[8][9]

Orthogonality and Stability Profile

The utility of acetals as protecting groups lies in their stability profile. They are robust in the presence of strong bases, nucleophiles, organometallic reagents, and hydrides.[8][10] However, they are readily cleaved under acidic conditions. This differential reactivity allows for the selective manipulation of other functional groups in a molecule.

| Protecting Group | Stability to Strong Bases (e.g., NaOH, LDA) | Stability to Nucleophiles (e.g., Grignard, Organolithium) | Stability to Hydride Reducing Agents (e.g., LiAlH4, NaBH4) | Relative Rate of Acidic Hydrolysis |

| Acyclic Acetal (e.g., Dimethyl Acetal) | Stable | Stable | Stable | Faster |

| Cyclic Acetal (1,3-Dioxolane) | Stable | Stable | Stable | Slower |

| Cyclic Acetal (1,3-Dioxane) | Stable | Stable | Stable | Slower than 1,3-Dioxolane |

Table 1: Comparative stability of common acetal protecting groups. Cyclic acetals are generally more stable towards acidic hydrolysis than their acyclic counterparts.[4][11] For instance, diethyl acetals have been reported to hydrolyze 30 to 35 times faster than the corresponding 1,3-dioxolane derivatives.[11]

Mechanism of Acetal Deprotection

The deprotection of an acetal is the reverse of its formation and is achieved by acid-catalyzed hydrolysis.[12] The reaction is driven to completion by the presence of a large excess of water. The mechanism involves protonation of one of the acetal oxygens, which then departs as an alcohol to form a resonance-stabilized oxonium ion. Water then acts as a nucleophile, attacking the oxonium ion. Subsequent proton transfers lead to the formation of a hemiacetal, which then undergoes further acid-catalyzed cleavage to regenerate the carbonyl compound and the second equivalent of the alcohol.

Part 3: Practical Application and Experimental Protocols

Strategic Application in Total Synthesis

The strategic use of acetal protecting groups is a recurring theme in the total synthesis of complex natural products. For instance, in the synthesis of palytoxin carboxylic acid, a molecule with a multitude of functional groups, various protecting groups, including acetals and acetonides (a type of cyclic ketal), were employed to orchestrate a convergent and successful synthesis.[6] The ability to selectively protect and deprotect carbonyl groups is often the linchpin that holds a complex synthetic route together.

Another example is the use of an acetal to protect an aldehyde during the reduction of an ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[12] Since LiAlH₄ would reduce both the aldehyde and the ester, the more reactive aldehyde is first protected as an acetal. The ester is then selectively reduced, and finally, the acetal is hydrolyzed to regenerate the aldehyde, achieving the desired chemoselective transformation.[10][12]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the protection of a ketone as a 1,3-dioxolane and the deprotection of a 1,3-dioxane.

Protocol 1: Protection of Cyclohexanone as a 1,3-Dioxolane

-

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (e.g., 10.0 g, 102 mmol), ethylene glycol (e.g., 9.5 g, 153 mmol, 1.5 equiv), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g, 1 mmol).

-

Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to yield the pure 1,3-dioxolane derivative.

-

Protocol 2: Deprotection of a 1,3-Dioxane using Acidic Hydrolysis

-

Materials:

-

1,3-Dioxane derivative

-

Acetone

-

Water

-

2M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the 1,3-dioxane derivative (e.g., 5.0 g) in a mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask.

-

Add a catalytic amount of 2M hydrochloric acid (e.g., 2 mL).

-

Stir the mixture at room temperature. Gentle heating can be applied to accelerate the reaction if necessary.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).

-

Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the bulk of the acetone under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent to yield the crude carbonyl compound.

-

Purify the product as necessary by distillation, crystallization, or column chromatography.

-

Part 4: Conclusion

Acetal protecting groups are an indispensable tool in the arsenal of the modern synthetic chemist. Their ease of formation, predictable stability profile, and straightforward removal make them a reliable choice for the protection of aldehydes and ketones in a wide range of synthetic endeavors. A thorough understanding of their underlying chemistry, including the mechanisms of their formation and cleavage, and a judicious selection of the appropriate acetal for a given synthetic challenge are crucial for the successful construction of complex molecules. As the frontiers of organic synthesis continue to expand, the strategic deployment of these faithful sentinels of the carbonyl will undoubtedly continue to play a pivotal role in the art and science of molecular creation.

Part 5: References

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

YouTube. (2019, January 8). Acetal protecting group - example. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Retrieved from [Link]

-

ResearchGate. (2000, May). The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. Retrieved from [Link]

-

Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]

-

ResearchGate. (2012, August 7). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

-

ResearchGate. (2019, January 15). Natural product total synthesis. Retrieved from [Link]

-

American Chemical Society. (n.d.). Total Synthesis of Biologically Active Natural Products. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. total-synthesis.com [total-synthesis.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-dioxolane

Abstract: This document provides a comprehensive guide for the synthesis of 2-propyl-1,3-dioxolane through the acid-catalyzed acetalization of propanal with ethylene glycol. This reaction serves as a critical example of carbonyl protection strategy, a fundamental technique in multi-step organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental procedure, safety protocols, and characterization data. The narrative emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Scientific Principles and Rationale